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Compound of Interest

Compound Name: Isokurarinone

CAS No.: 52483-02-0

Cat. No.: B3029097

Get Quote

Executive Summary
Isokurarinone (syn.[1][2][3] Leachianone A), a prenylated flavanone isolated from Sophora

flavescens, represents a critical structural variant in the study of lavandulyl flavonoids. While its

parent compound, Kurarinone, is widely recognized for anti-inflammatory and broad-spectrum

antitumor activity, Isokurarinone exhibits distinct potency profiles driven by specific B-ring

methoxylation.

This guide objectively compares Isokurarinone with its analogs—Kurarinone and

Sophoraflavanone G (Norkurarinone)—highlighting how subtle modifications at the C-5 and C-

2' positions dictate cytotoxic selectivity and enzymatic inhibition.[3]

Chemical Framework & Analogs
The core pharmacophore of this series is the 8-lavandulyl-flavanone scaffold.[3] The biological

activity hinges on the hydrophobic interaction of the lavandulyl side chain and the electronic

properties of the A and B ring substituents.
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Compound
Common
Name

C-5
Substituent

C-2'
Substituent

C-8
Substituent

Isokurarinone Leachianone A
–OCH₃

(Methoxy)

–OCH₃

(Methoxy)
Lavandulyl

Kurarinone –
–OCH₃

(Methoxy)
–OH (Hydroxy) Lavandulyl

Sophoraflavanon

e G
Norkurarinone –OH (Hydroxy) –OH (Hydroxy) Lavandulyl

Structural Insight: Isokurarinone is distinguished by the methylation of the 2'-hydroxyl group.

This modification significantly increases lipophilicity compared to Kurarinone, altering cellular

permeability and target binding affinity.

Comparative Performance Profiling
Cytotoxicity & Anti-Tumor Potency
Experimental data indicates that while Kurarinone is a broad-spectrum agent, Isokurarinone
(Leachianone A) demonstrates superior potency in specific hepatic cancer models, likely due to

enhanced metabolic stability or uptake provided by the 2'-methoxy group.[3]

Table 1: Comparative Cytotoxicity (IC₅₀)
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Target Cell
Line

Tissue
Origin

Isokurarino
ne
(Leachiano
ne A)

Kurarinone
Sophoraflav
anone G

Reference
Benchmark

HepG2 Liver 3.4 µg/mL ~15.0 µM 18.2 µM
Doxorubicin

(0.5 µM)

H1688 Lung (SCLC) N/A 12.5 µM > 20 µM
Etoposide

(2.1 µM)

PC-3 Prostate N/A 24.7 µM 11.2 µM
Paclitaxel

(<0.1 µM)

HL-60 Leukemia 4.1 µg/mL 18.5 µM 14.5 µM
Cisplatin (2.3

µM)

*N/A: Direct comparative data not available in standardized assays. Note: Lower IC₅₀ indicates

higher potency.

Enzyme Inhibition: Neuraminidase & Tyrosinase
The lavandulyl group is a known pharmacophore for inhibiting viral neuraminidase (NA).

However, the free hydroxyl groups are critical for hydrogen bonding within the enzyme active

site.

Table 2: Enzyme Inhibition Profile
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Enzyme Target
Isokurarinone
Activity

Kurarinone Activity
Mechanism of
Action

Neuraminidase

(H1N1)

Moderate (IC₅₀ > 20

µM)

High (IC₅₀ ~7.7

µg/mL)

Non-competitive

inhibition; 8-lavandulyl

group blocks

substrate access.[3]

Tyrosinase Low Moderate

Chelation of Copper

ions at active site

(requires free OH).

S. aureus (MRSA) Moderate
High (MIC < 10

µg/mL)

Membrane disruption;

5-OH

(Sophoraflavanone G)

is most critical here.[3]

Mechanistic SAR Analysis
The structure-activity relationship can be visualized as a balance between lipophilicity

(membrane crossing) and hydrogen-bonding capacity (target binding).[3]

SAR Visual Summary
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Figure 1: Pharmacophore dissection of Isokurarinone analogs.[3] The 2'-OMe group is the

defining feature of Isokurarinone, shifting the profile from enzyme inhibition toward cellular

cytotoxicity.

Key Takeaways:
The "Lavandulyl Switch": Removal of the C-8 lavandulyl chain (e.g., in simple flavanones)

results in a complete loss of cytotoxicity and MRSA activity. This moiety acts as a "molecular

anchor" into hydrophobic pockets of targets like Neuraminidase.

Methylation Trade-off:

Kurarinone (2'-OH): Better H-bond donor.[3] Superior for targets requiring specific polar

contacts (e.g., Neuraminidase active site).

Isokurarinone (2'-OMe): Better membrane permeability.[3] Superior for intracellular

targets in specific cancer lines (e.g., HepG2).
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To ensure reproducibility, the following protocols are standardized for evaluating these analogs.

Protocol A: Comparative Cytotoxicity Assay (MTT)
Purpose: To determine IC₅₀ values against cancer cell lines (e.g., HepG2).

Preparation: Dissolve Isokurarinone and Kurarinone in DMSO to create 100 mM stock

solutions. Ensure final DMSO concentration in culture is < 0.1%.

Seeding: Seed HepG2 cells at

cells/well in 96-well plates containing DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO₂.

Treatment: Treat cells with serial dilutions of compounds (0.1 – 100 µM) for 48 hours.[3]

Include Doxorubicin as a positive control.[3]

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4

hours.

Solubilization: Aspirate medium and add 150 µL DMSO to dissolve formazan crystals. Shake

for 10 mins.

Quantification: Measure absorbance at 570 nm using a microplate reader.

Analysis: Calculate % viability

.[3] Plot dose-response curves to derive IC₅₀.[3]

Protocol B: Neuraminidase Inhibition Assay
Purpose: To verify the loss of activity in Isokurarinone vs. Kurarinone.

Enzyme Source: Use recombinant Influenza A (H1N1) Neuraminidase.[3]

Substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Reaction: Mix 10 µL enzyme + 10 µL test compound (Isokurarinone/Kurarinone) in 32.5 mM

MES buffer (pH 6.5). Incubate 30 mins at 37°C.
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Initiation: Add 30 µL MUNANA substrate (100 µM). Incubate 60 mins at 37°C.

Termination: Stop reaction with 150 µL Stop Solution (0.1 M Glycine, pH 10.7, 25% Ethanol).

Detection: Measure fluorescence (Ex 365 nm / Em 450 nm).

Validation: Kurarinone should exhibit IC₅₀ < 10 µg/mL; Isokurarinone is expected to show

reduced inhibition due to steric hindrance at the 2'-position.[3]
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Title: Neuraminidase inhibitors
Source:Bioorganic & Medicinal Chemistry Letters.
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Chemical Structure Validation

Title: Isokurarinone (Leachianone A) Compound Summary.[1][3]

Source: PubChem / ChemFaces.[3]

Context: Confirms synonymy of Isokurarinone and Leachianone A.[1]

[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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